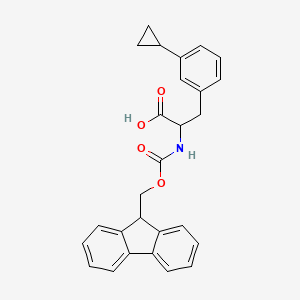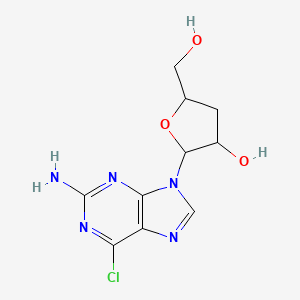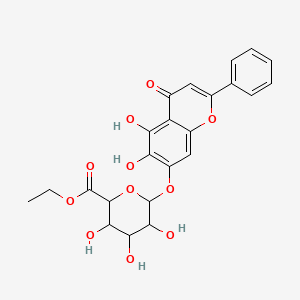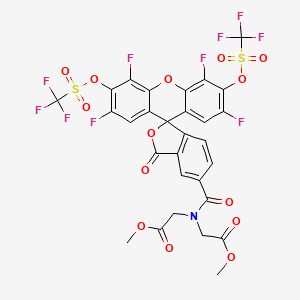![molecular formula C7H6BrN3 B12096572 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine: is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridazine ring, with a bromine atom at the 5th position and a methyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of appropriate precursors under specific conditions
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring with a suitable aryl halide under catalytic conditions, often using palladium catalysts.
Cycloaddition Reactions: Another approach is the cycloaddition of suitable precursors to form the pyridazine ring, followed by functionalization to introduce the bromine and methyl groups.
Industrial Production Methods: Industrial production typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Cyclization and Annulation: It can undergo further cyclization or annulation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substituted Derivatives: Products where the bromine atom is replaced by other functional groups.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Antimicrobial Agents: Exhibits potential antimicrobial activity, making it a candidate for drug development.
Kinase Inhibitors: Some derivatives show activity as kinase inhibitors, which are important in cancer treatment.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The exact mechanism of action of 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5-bromo-3-methyl-7H-pyrrolo[2,3-b]pyridazine: A closely related compound with a different ring fusion pattern.
3-methyl-7H-pyrrolo[2,3-c]pyridazine: Lacks the bromine atom, offering different reactivity and applications.
5-chloro-3-methyl-7H-pyrrolo[2,3-c]pyridazine: Similar structure with chlorine instead of bromine, affecting its chemical properties.
Uniqueness: 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, while the methyl group affects the compound’s steric and electronic properties.
Eigenschaften
Molekularformel |
C7H6BrN3 |
|---|---|
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-6(8)3-9-7(5)11-10-4/h2-3H,1H3,(H,9,11) |
InChI-Schlüssel |
RCHDIAXTEAWVMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(NC=C2Br)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)


![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)





![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)



